molecular formula C8H17NO B563133 Valnoctamide-d5 CAS No. 1190015-82-7

Valnoctamide-d5

Cat. No.: B563133
CAS No.: 1190015-82-7
M. Wt: 148.261
InChI Key: QRCJOCOSPZMDJY-ZTIZGVCASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Valnoctamide-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Valnoctamide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Valnoctamide-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Valnoctamide-d5 has several scientific research applications, including:

Mechanism of Action

Valnoctamide-d5 exerts its effects by acting on GABAA receptors, enhancing inhibitory signaling in the brain. This helps stabilize neuronal activity and reduce the likelihood of seizure events. Additionally, this compound affects ion channels, which are proteins that allow ions to enter or exit cells, further contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

    Valpromide: A prodrug of valproic acid, transformed into valproic acid in vivo.

    Valproic Acid: An anticonvulsant and mood stabilizer.

    Valnoctic Acid: A homologous acid of Valnoctamide.

Uniqueness

Valnoctamide-d5 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-ZTIZGVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C(C)CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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